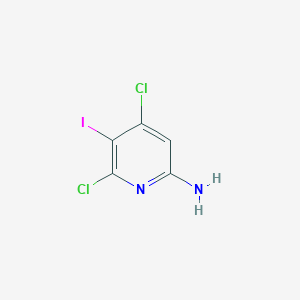![molecular formula C11H17N3 B13681664 1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
1-[2-(tert-Butyl)phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(tert-Butyl)phenyl]guanidine is a chemical compound belonging to the guanidine class. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound, in particular, features a tert-butyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[2-(tert-Butyl)phenyl]guanidine can be achieved through several routes. One common method involves the reaction of N,N-dimethylimidazole with tert-butylmethylamine . Another approach is the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . These methods provide straightforward and efficient access to the compound under mild conditions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient route to produce N,N-disubstituted guanidines, including this compound .
Analyse Des Réactions Chimiques
1-[2-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The guanidine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include mercury (II) chloride, triethylamine, and anhydrous dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(tert-Butyl)phenyl]guanidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(tert-Butyl)phenyl]guanidine involves its strong basicity and ability to form hydrogen bonds. The guanidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[2-(tert-Butyl)phenyl]guanidine can be compared with other guanidine derivatives, such as:
2-tert-Butyl-1,1,3,3-tetramethylguanidine: This compound features a similar tert-butyl group but differs in the substitution pattern on the guanidine moiety.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine nitrogen atoms, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-(2-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) |
Clé InChI |
WZMUUANLNHITPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)











![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

